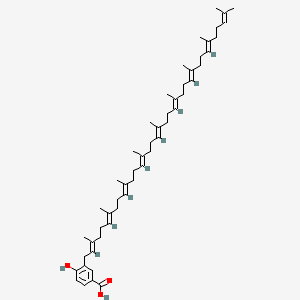

Nonaprenyl-4-hydroxybenzoate

Description

Properties

CAS No. |

38332-13-7 |

|---|---|

Molecular Formula |

C52H78O3 |

Molecular Weight |

751.2 g/mol |

IUPAC Name |

4-hydroxy-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]benzoic acid |

InChI |

InChI=1S/C52H78O3/c1-40(2)19-11-20-41(3)21-12-22-42(4)23-13-24-43(5)25-14-26-44(6)27-15-28-45(7)29-16-30-46(8)31-17-32-47(9)33-18-34-48(10)35-36-49-39-50(52(54)55)37-38-51(49)53/h19,21,23,25,27,29,31,33,35,37-39,53H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3,(H,54,55)/b41-21+,42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+ |

InChI Key |

YKKKMRBEPIZPBH-XWEAJCOCSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)C(=O)O)O)C)C)C)C)C)C)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C=CC(=C1)C(=O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)C(=O)O)O)C)C)C)C)C)C)C)C)C |

Synonyms |

3-nonaprenyl-4-hydroxybenzoate PPHB-9 |

Origin of Product |

United States |

Biosynthesis of Nonaprenyl 4 Hydroxybenzoate

Origin of the 4-Hydroxybenzoate (B8730719) (PHB) Moiety

The aromatic head of nonaprenyl-4-hydroxybenzoate, 4-hydroxybenzoate (PHB), is derived from different precursors and pathways depending on the organism.

Chorismate Pathway in Prokaryotes and Lower Eukaryotes

In prokaryotes such as Escherichia coli and other Gram-negative bacteria, as well as in some lower eukaryotes like yeast, 4-hydroxybenzoate is primarily synthesized from chorismate. wikipedia.orgkegg.jpfrontiersin.org Chorismate is a crucial branch-point metabolite in the shikimate pathway. The conversion of chorismate to 4-hydroxybenzoate is catalyzed by the enzyme chorismate pyruvate-lyase (also known as UbiC). wikipedia.org This enzyme facilitates the removal of pyruvate (B1213749) from chorismate, directly yielding 4-hydroxybenzoate. wikipedia.orgnih.gov This reaction is the first committed step in the biosynthesis of ubiquinone in these organisms. wikipedia.org

Interestingly, some proteobacteria that synthesize Coenzyme Q lack a direct homolog for the ubiC gene. In these cases, another enzyme, XanB2, has been identified to be bifunctional, capable of converting chorismate into both 4-hydroxybenzoate and 3-hydroxybenzoate. frontiersin.org

Tyrosine Pathway in Mammals and Higher Eukaryotes

Mammals and other higher eukaryotes lack the shikimate pathway and therefore cannot synthesize chorismate. frontiersin.org Instead, they derive 4-hydroxybenzoate from the amino acid L-tyrosine. kegg.jpfrontiersin.orgresearchgate.net While the complete pathway in humans is not fully elucidated, it is understood to involve several steps. frontiersin.orgresearchgate.net It is proposed that tyrosine is first converted to 4-hydroxyphenylpyruvate. frontiersin.org In the plant Arabidopsis thaliana, both phenylalanine and tyrosine contribute to the synthesis of 4-HB through independent pathways. frontiersin.org The pathway from phenylalanine is partially characterized and involves β-oxidation within peroxisomes. frontiersin.org In the yeast Saccharomyces cerevisiae, pathways from both shikimate and exogenous tyrosine converge at 4-hydroxyphenylpyruvate, which is then converted to 4-hydroxybenzaldehyde (B117250) and finally oxidized to 4-hydroxybenzoate by the aldehyde dehydrogenase Hfd1. frontiersin.org A similar final oxidation step may occur in humans. frontiersin.org

Genesis of the Polyprenyl Diphosphate (B83284) Side Chain

The nonaprenyl side chain of this compound is a type of polyprenyl diphosphate, a long chain of repeating isoprene (B109036) units. The fundamental building blocks for these chains, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two distinct pathways. wikipedia.orgscielo.br

Mevalonate (B85504) Pathway in Eukaryotes

In eukaryotes, archaea, and some bacteria, the mevalonate (MVA) pathway is the primary route for synthesizing IPP and DMAPP. wikipedia.orgscielo.br This pathway begins with acetyl-CoA. wikipedia.org Through a series of enzymatic reactions, acetyl-CoA is converted to (R)-mevalonate. wikipedia.org This "upper mevalonate pathway" involves the key enzyme HMG-CoA reductase, which is a major regulatory point. wikipedia.orgnih.gov The "lower mevalonate pathway" then converts (R)-mevalonate into IPP and DMAPP. wikipedia.org In eukaryotes, this involves two phosphorylation steps followed by a decarboxylation to produce IPP. wikipedia.org

Methylerythritol Phosphate (B84403) Pathway in Prokaryotes

Most bacteria, as well as plants and apicomplexan parasites, utilize the methylerythritol phosphate (MEP) pathway for the synthesis of IPP and DMAPP. nih.govresearchgate.netnih.gov This pathway is absent in animals, making it a target for antimicrobial drug development. researchgate.netnih.gov The MEP pathway starts with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP). researchgate.netnih.gov A series of subsequent enzymatic reactions converts DXP into both IPP and DMAPP. nih.gov

Variability of Polyprenyl Chain Lengths (e.g., Nonaprenyl, Octaprenyl, Decaprenyl, Solanesyl)

The length of the polyprenyl side chain attached to 4-hydroxybenzoate is species-specific and is determined by the enzyme polyprenyl diphosphate synthase. d-nb.infomdpi.comtandfonline.com This enzyme catalyzes the sequential condensation of IPP molecules onto a growing prenyl diphosphate chain, starting from DMAPP. The specific synthase dictates the final chain length by the size of its binding pocket which accommodates the elongating polyprenyl diphosphate. d-nb.infomdpi.com

For example:

Humans predominantly synthesize Coenzyme Q10, which has a decaprenyl (10 isoprene units) side chain. d-nb.infonih.gov

Rodents mainly produce Coenzyme Q9, containing a nonaprenyl (9 isoprene units, also known as solanesyl) side chain. nih.govuniprot.org

Escherichia coli synthesizes Coenzyme Q8, with an octaprenyl (8 isoprene units) side chain. d-nb.inforesearchgate.net

The yeast Saccharomyces cerevisiae produces Coenzyme Q6, with a hexaprenyl side chain. d-nb.info

Despite this specificity, the enzymes involved in the subsequent steps of ubiquinone biosynthesis often show broad substrate specificity and can process precursors with different side chain lengths. nih.gov The enzyme that attaches the polyprenyl chain to 4-hydroxybenzoate, 4-hydroxybenzoate polyprenyltransferase, does not have strict specificity for the length of the polyprenyl tail. genome.jp

| Organism/Group | Predominant Polyprenyl Chain Length (in Coenzyme Q) | Number of Isoprene Units | Common Name of Chain |

| Humans | Decaprenyl | 10 | Decaprenyl |

| Rodents (e.g., rats, mice) | Nonaprenyl | 9 | Nonaprenyl / Solanesyl |

| Escherichia coli | Octaprenyl | 8 | Octaprenyl |

| Saccharomyces cerevisiae | Hexaprenyl | 6 | Hexaprenyl |

| Arabidopsis thaliana | Nonaprenyl | 9 | Nonaprenyl / Solanesyl |

| Synechocystis sp. PCC 6803 | Nonaprenyl (in Plastoquinone-9) | 9 | Solanesyl |

Enzymatic Catalysis of this compound Formation

The formation of this compound is a critical step in the biosynthesis of coenzyme Q (ubiquinone), a vital lipid-soluble molecule involved in mitochondrial electron transport. This reaction is catalyzed by the enzyme 4-hydroxybenzoate polyprenyltransferase.

4-Hydroxybenzoate Polyprenyltransferase (EC 2.5.1.39)

4-Hydroxybenzoate polyprenyltransferase is an enzyme that facilitates the condensation of a polyprenyl diphosphate with 4-hydroxybenzoate. wikipedia.org This enzymatic step is part of the final reaction sequence in the biosynthesis of ubiquinone. uniprot.orgnih.gov

Alternative Nomenclature and Gene Designations (e.g., this compound transferase, COQ2, UbiA, AtPPT1, OsPPT1)

This enzyme is known by several names and is encoded by different genes across various organisms, reflecting its widespread importance in ubiquinone biosynthesis. wikipedia.orgnih.gov

In eukaryotes, including yeast (Saccharomyces cerevisiae) and humans, the enzyme is commonly encoded by the COQ2 gene. nih.govgenecards.orgyeastgenome.org Mutations in the human COQ2 gene are linked to primary coenzyme Q10 deficiency. nih.govmedlineplus.gov In the model plant Arabidopsis thaliana, the corresponding gene is designated AtPPT1, while in rice (Oryza sativa), it is known as OsPPT1. yeastgenome.orgoup.comncsu.edu

In prokaryotes, such as Escherichia coli, the enzyme is encoded by the ubiA gene. uniprot.orgnih.govyeastgenome.org The UbiA protein in E. coli is a functional homolog of the yeast COQ2. yeastgenome.org

The enzyme itself has a variety of names used in scientific literature, including:

this compound transferase wikipedia.org

p-Hydroxybenzoate polyprenyltransferase wikipedia.org

4-HB polyprenyltransferase genecards.orguniprot.org

PHB:polyprenyltransferase (PHB:PPT) genecards.orguniprot.org

4-hydroxybenzoate octaprenyltransferase nih.govuniprot.org

Interactive Table: Nomenclature and Gene Designations of 4-Hydroxybenzoate Polyprenyltransferase

| Organism Type | Common Gene Designation | Alternative Names/Enzyme Nomenclature |

|---|---|---|

| Eukaryotes (Yeast, Human) | COQ2 genecards.orgyeastgenome.org | 4-hydroxybenzoate polyprenyltransferase, mitochondrial genecards.orguniprot.org, 4-hydroxybenzoate decaprenyltransferase genecards.org |

| Eukaryotes (Plants) | AtPPT1 (Arabidopsis thaliana) yeastgenome.orgresearchgate.net, OsPPT1 (Oryza sativa) oup.comfrontiersin.org | 4-hydroxybenzoate polyprenyl diphosphate transferase researchgate.net |

| Prokaryotes (E. coli) | ubiA uniprot.orgyeastgenome.org | 4-hydroxybenzoate octaprenyltransferase uniprot.orguniprot.org |

Enzymatic Reaction Mechanism

The fundamental reaction catalyzed by 4-hydroxybenzoate polyprenyltransferase is the transfer of a polyprenyl group from a polyprenyl diphosphate molecule to the aromatic ring of 4-hydroxybenzoate (PHB). wikipedia.orguniprot.org This reaction results in the formation of 4-hydroxy-3-polyprenylbenzoate and the release of diphosphate. wikipedia.org It is a key step that commits the 4-hydroxybenzoate to the ubiquinone synthesis pathway. tandfonline.comtandfonline.com

The enzyme facilitates the condensation of the polyprenyl side chain with PHB, creating the first membrane-bound intermediate in the biosynthesis of coenzyme Q. uniprot.orgnih.govuniprot.org In humans, this intermediate is typically 4-hydroxy-3-(all-trans-decaprenyl)benzoate, the precursor to coenzyme Q10. uniprot.org

Substrate Promiscuity and Specificity (e.g., Acceptance of various polyprenyl diphosphates)

A notable characteristic of 4-hydroxybenzoate polyprenyltransferase is its broad substrate specificity concerning the length of the polyprenyl diphosphate side chain. nih.govbibliotekanauki.pl The enzyme can accept a variety of polyprenyl diphosphates as substrates. For instance, the enzyme from Pseudomonas putida can utilize hexaprenyl-PP and pentaprenyl-PP in addition to the native nonaprenyl-PP, although it shows minimal to no activity with shorter chains like tetraprenyl-PP and farnesyl-PP. tandfonline.com This suggests that while the enzyme is promiscuous, a minimum chain length of more than four isoprene units is necessary for the reaction to occur. tandfonline.com

This promiscuity means that the specific length of the ubiquinone side chain in an organism is not determined by the transferase enzyme itself, but rather by the availability of different polyprenyl diphosphate substrates. nih.gov This is supported by findings that ubiA-deficient E. coli or COQ2-deficient yeast can be complemented by the corresponding genes from organisms that produce different lengths of ubiquinone. nih.gov

In contrast to its flexibility with the polyprenyl donor, the enzyme exhibits strict specificity for the aromatic acceptor substrate, which is 4-hydroxybenzoate (PHB). oup.comfrontiersin.org Studies on the rice enzyme, OsPPT1a, showed that it has a strong preference for PHB and does not react with other aromatic compounds like p-coumaric acid, caffeic acid, or ferulic acid. oup.com

Interactive Table: Substrate Specificity of 4-Hydroxybenzoate Polyprenyltransferase

| Substrate Type | Specificity | Examples of Accepted Substrates | Examples of Rejected/Poorly Accepted Substrates |

|---|---|---|---|

| Polyprenyl Diphosphate (Prenyl Donor) | Promiscuous/Broad nih.govbibliotekanauki.pl | Geranyl diphosphate (GPP) uniprot.orgoup.com, Farnesyl diphosphate (FPP) uniprot.org, Hexaprenyl-PP tandfonline.com, Nonaprenyl-PP tandfonline.com, Decaprenyl diphosphate uniprot.org | Tetraprenyl-PP tandfonline.com, Farnesyl-PP (in some species) tandfonline.com |

Cofactor Requirements (e.g., Mg2+)

The catalytic activity of 4-hydroxybenzoate polyprenyltransferase is dependent on the presence of a divalent metal ion cofactor. oup.com Magnesium ions (Mg2+) are typically required for optimal enzyme function. uniprot.orggenecards.orgoup.comuniprot.org Studies on the enzyme from various sources, including E. coli, rice (OsPPT1a), and yeast (COQ2), have demonstrated this requirement. uniprot.orgoup.comuniprot.org While Mg2+ generally yields the highest activity, other divalent cations like manganese (Mn2+) can sometimes substitute, though often with lower efficiency. uniprot.org

Kinetic Parameters (e.g., Apparent Km values)

The kinetic properties of 4-hydroxybenzoate polyprenyltransferase have been investigated in several organisms. The apparent Michaelis constant (Km), which indicates the substrate concentration at which the enzyme reaches half of its maximum velocity, provides insight into the enzyme's affinity for its substrates.

For the enzyme from Oryza sativa (OsPPT1a), the apparent Km values were determined to be 6.04 µM for 4-hydroxybenzoate (PHB) and 59.7 µM for geranyl diphosphate (GPP). oup.com These values are comparable to those of the yeast COQ2 enzyme, which has apparent Km values of 12.0 µM for PHB and 51.9 µM for GPP. oup.com In contrast, the E. coli enzyme (UbiA) exhibits higher Km values, with a reported Km of 255 µM for GPP, suggesting a lower affinity compared to its eukaryotic counterparts. uniprot.orgoup.com

Interactive Table: Apparent Km Values for 4-Hydroxybenzoate Polyprenyltransferase

| Enzyme Source | Substrate | Apparent Km (µM) |

|---|---|---|

| Oryza sativa (OsPPT1a) oup.com | 4-hydroxybenzoate (PHB) | 6.04 |

| Oryza sativa (OsPPT1a) oup.com | Geranyl diphosphate (GPP) | 59.7 |

| Saccharomyces cerevisiae (COQ2) oup.com | 4-hydroxybenzoate (PHB) | 12.0 |

| Saccharomyces cerevisiae (COQ2) oup.com | Geranyl diphosphate (GPP) | 51.9 |

| Escherichia coli (UbiA) uniprot.orgoup.com | Geranyl diphosphate (GPP) | 255 |

| Escherichia coli (UbiA) uniprot.org | Farnesyl diphosphate (FPP) | 22 |

| Escherichia coli (UbiA) uniprot.org | Solanesyl diphosphate (SPP) | 31 |

Subcellular Compartmentalization of this compound Biosynthesis

The biosynthesis of this compound, a key intermediate in the ubiquinone pathway, is compartmentalized within specific organelles in eukaryotic and some prokaryotic cells.

Endoplasmic Reticulum-Golgi System in Eukaryotes

In animal and plant cells, the endoplasmic reticulum (ER)-Golgi system has been identified as a primary site for ubiquinone biosynthesis, including the formation of this compound. nih.govnih.gov

Key Research Findings:

In rat liver, high specific activities of this compound transferase were found in smooth II microsomes and Golgi III vesicles. nih.gov

The enzyme was also detected in lysosomes and plasma membranes, but at lower levels. It was found in very low amounts in rough and smooth I microsomes and mitochondria, and was absent from peroxisomes and the cytosol. nih.gov

Studies on spinach leaves revealed that the activity of this compound transferase in microsomes (containing ER and Golgi membranes) was more than 10 times higher than that in chloroplast envelopes. nih.gov This suggests that in plants, the ER-Golgi system is a major site of synthesis, with subsequent transport to other organelles like chloroplasts. nih.gov

The product of the transferase reaction, when used as a substrate in vitro and in a perfusion system, was converted to the final product, ubiquinone-9. nih.gov This indicates that while the initial prenylation occurs on the luminal side of microsomal vesicles, the final steps of ubiquinone synthesis take place at the outer cytoplasmic surface. nih.gov

Table 1: Subcellular Distribution of this compound Transferase Activity in Rat Liver

| Subcellular Fraction | Relative Specific Activity |

|---|---|

| Smooth II Microsomes | High |

| Golgi III Vesicles | High |

| Lysosomes | Low |

| Plasma Membranes | Low |

| Rough and Smooth I Microsomes | Very Low |

| Mitochondria | Very Low |

| Peroxisomes | Absent |

| Cytosol | Absent |

Data sourced from Kalen et al. (1990) nih.gov

Mitochondrial Localization

While the ER-Golgi system is a significant site, there is also strong evidence for the mitochondrial localization of ubiquinone biosynthesis, particularly the prenylation of p-hydroxybenzoate (PHB).

Key Research Findings:

In eukaryotes, the inner membrane of the mitochondria is considered a primary location for the synthesis of ubiquinone. oup.com

The enzyme p-hydroxybenzoate polyprenyltransferase (PPT), responsible for this step, is localized to the inner mitochondrial membrane in eukaryotes. oup.com

In the yeast Schizosaccharomyces pombe, Ppt1-green fluorescent protein fusion proteins were found to localize to the mitochondria, indicating that ubiquinone biosynthesis occurs in this organelle. asm.org

Similarly, in the plant Oryza sativa (rice), the OsPPT1a protein was shown to be mainly localized in the mitochondria. oup.com

This mitochondrial localization is advantageous as it places the synthesis of ubiquinone in close proximity to the electron transport chain, where it primarily functions. oup.comnih.gov

It is important to note the seemingly contradictory reports of localization in the ER-Golgi versus the mitochondria. This may reflect species-specific differences or a dual localization strategy to supply ubiquinone to various cellular membranes. oup.comjst.go.jp

Metabolic Fate and Downstream Processing of Nonaprenyl 4 Hydroxybenzoate

Conversion into Functional Ubiquinone Species

The transformation of nonaprenyl-4-hydroxybenzoate into ubiquinone involves a cascade of enzymatic reactions that modify its benzene (B151609) ring. This process is essential for creating the final structure required for its role in cellular respiration. nih.govapsnet.org

A critical step in the biosynthesis of ubiquinone in many bacteria is the decarboxylation of the polyprenyl-4-hydroxybenzoate intermediate. researchgate.netplos.org This reaction removes the carboxyl group from the aromatic ring, leading to the formation of a 2-polyprenylphenol. researchgate.netresearchgate.net This conversion is catalyzed by a sophisticated enzymatic system involving two main classes of enzymes: UbiD and UbiX. mdpi.comnih.gov

UbiD is the primary enzyme responsible for the decarboxylation of 3-polyprenyl-4-hydroxybenzoate substrates, including the nonaprenyl variant found in organisms like Pseudomonas aeruginosa. researchgate.netplos.orgresearchgate.net It catalyzes the conversion of 3-polyprenyl-4-hydroxybenzoate to 2-polyprenylphenol. researchgate.netplos.orgresearchgate.net Initially, it was thought that UbiD might function independently or redundantly with UbiX. plos.orgnih.gov However, it is now understood that UbiD's catalytic activity is dependent on a unique cofactor synthesized by UbiX. apsnet.orgd-nb.info Genetic studies in E. coli have shown that mutants lacking the ubiD gene have significant defects in coenzyme Q biosynthesis and accumulate the polyprenyl-4-hydroxybenzoate substrate. nih.gov

UbiX is now recognized not as a decarboxylase itself, but as a flavin prenyltransferase. apsnet.orguniprot.orgfrontiersin.org Its crucial role is to synthesize a prenylated flavin mononucleotide (prFMN) cofactor. d-nb.inforesearchgate.netmanchester.ac.uk This prFMN is then utilized by UbiD to perform the decarboxylation reaction. d-nb.infomanchester.ac.uk Therefore, UbiX and UbiD form a functional system where UbiX acts as a cofactor-synthesizing enzyme for the UbiD-catalyzed decarboxylation. mdpi.comd-nb.info While early studies suggested UbiX and UbiD might be isofunctional or redundant, it is now clear they are both required for efficient decarboxylation in organisms like E. coli. researchgate.netnih.gov

Table 1: Key Enzymes in the Decarboxylation of Polyprenyl-4-hydroxybenzoate

| Enzyme Class | Gene Name | Function | Organism Examples |

|---|---|---|---|

| UbiD-Class | ubiD | Catalyzes the decarboxylation of 3-polyprenyl-4-hydroxybenzoate. researchgate.netplos.orgresearchgate.net | Escherichia coli, Pseudomonas aeruginosa researchgate.netplos.org |

| UbiX-Class | ubiX | Synthesizes the prenylated FMN cofactor required by UbiD. apsnet.orgd-nb.infouniprot.org | Escherichia coli, Pseudomonas aeruginosa researchgate.netuniprot.org |

The mechanism of the UbiD/UbiX system is a notable example of novel flavin-dependent chemistry. UbiX, a metal-independent prenyltransferase, links a dimethylallyl group from a donor molecule to FMN, creating the prFMN cofactor. uniprot.orgmanchester.ac.uk This cofactor is essential for UbiD's activity. The proposed mechanism for UbiD involves a reversible 1,3-dipolar cycloaddition between the prFMN cofactor and the substrate's carboxylic acid. manchester.ac.uk This process facilitates the cleavage of the C-C bond, releasing carbon dioxide and forming the 2-polyprenylphenol product. manchester.ac.uk This intricate mechanism highlights a unique strategy for catalyzing a challenging decarboxylation reaction on an aromatic substrate. manchester.ac.uk

Following decarboxylation in prokaryotes, the resulting 2-polyprenylphenol undergoes three sequential hydroxylation reactions on its aromatic ring. frontiersin.orgnih.gov These steps are crucial for the final function of ubiquinone. In aerobic bacteria like E. coli, these hydroxylations are typically catalyzed by a set of O2-dependent flavin monooxygenases: UbiI (C5-hydroxylation), UbiH (C6-hydroxylation), and UbiF (C1-hydroxylation). nih.govresearchgate.netnih.gov However, the diversity of life has led to the evolution of various hydroxylases, and some bacteria possess enzymes like UbiM or UbiL that can catalyze hydroxylation at all three positions. mdpi.comnih.gov In eukaryotes, the order of events differs, with at least one hydroxylation occurring before decarboxylation, and the known hydroxylases are named Coq6 and Coq7. frontiersin.orgmdpi.com

The biosynthesis of ubiquinone also involves three methylation steps that add methyl groups to the quinone ring. frontiersin.orgd-nb.info These reactions use S-adenosyl-L-methionine (SAM) as the methyl donor. d-nb.info Two O-methylation steps and one C-methylation step are required to complete the synthesis. frontiersin.org

O-Methylation: In both prokaryotes and eukaryotes, a single bifunctional O-methyltransferase is responsible for both O-methylation reactions. This enzyme is known as UbiG in bacteria and Coq3 in eukaryotes. bibliotekanauki.pld-nb.infonih.gov These enzymes catalyze the transfer of a methyl group to hydroxyl groups on the quinone ring. nih.gov

C-Methylation: The C-methylation step, which adds a methyl group directly to a carbon atom of the ring, is catalyzed by the UbiE methyltransferase in prokaryotes and its homolog Coq5 in eukaryotes. mdpi.comd-nb.infonih.gov

These modification steps, occurring after the initial formation of this compound, are essential for producing the final, functional ubiquinone-9 molecule. bibliotekanauki.pl

Table 2: Enzymes Involved in Post-Decarboxylation Modifications

| Modification | Prokaryotic Enzyme (e.g., E. coli) | Eukaryotic Enzyme (e.g., S. cerevisiae) | Function |

|---|---|---|---|

| C5-Hydroxylation | UbiI researchgate.netnih.gov | Coq6 frontiersin.orgmdpi.com | Adds a hydroxyl group at the C5 position of the ring. |

| C6-Hydroxylation | UbiH nih.govnih.gov | Coq7 frontiersin.orgmdpi.com | Adds a hydroxyl group at the C6 position of the ring. |

| C1-Hydroxylation | UbiF nih.govnih.gov | Unidentified mdpi.com | Adds a hydroxyl group at the C1 position of the ring. |

| O-Methylation | UbiG d-nb.info | Coq3 bibliotekanauki.plnih.gov | Catalyzes two separate O-methylation steps. |

| C-Methylation | UbiE mdpi.comd-nb.info | Coq5 mdpi.comnih.gov | Catalyzes the C-methylation of the ring. |

UbiX-Class Decarboxylases

Sequential Hydroxylations of the Quinone Ring

Pathways Leading to Other Prenylquinones (e.g., Plastoquinone)

This compound is a key intermediate in the biosynthesis of ubiquinone (Coenzyme Q), a vital electron carrier in the respiratory electron transport chain. nih.govmicrobialtec.com The pathways leading to other essential prenylquinones, such as plastoquinone (B1678516) (PQ), share common precursors and enzymatic strategies, highlighting a conserved evolutionary history in bioenergetic systems. nih.govgenome.jp

In the biosynthesis of ubiquinone, the enzyme 4-hydroxybenzoate (B8730719) polyprenyltransferase catalyzes the condensation of a polyprenyl diphosphate (B83284) side chain with 4-hydroxybenzoate (4-HB) to form 4-hydroxy-3-polyprenylbenzoate. wikipedia.orgfrontiersin.org In the case of ubiquinone-9, this intermediate is specifically 3-nonaprenyl-4-hydroxybenzoate. nih.gov Subsequent reactions, including decarboxylation, hydroxylations, and methylations, convert this intermediate into the final ubiquinone molecule. genome.jpresearchgate.net The enzyme 3-polyprenyl-4-hydroxybenzoate decarboxylase, for instance, catalyzes the conversion of 3-polyprenyl-4-hydroxybenzoate to 2-polyprenylphenol. researchgate.net

While plants synthesize plastoquinone from homogentisate (B1232598) (HGA) as the aromatic precursor, many cyanobacteria utilize a pathway that starts with 4-hydroxybenzoate, similar to ubiquinone synthesis. nih.govresearchgate.nettandfonline.com In the cyanobacterium Synechocystis sp. PCC6803, 4-hydroxybenzoate is the aromatic precursor for plastoquinone-9 (PQ-9). researchgate.net The biosynthesis is initiated by a chorismate pyruvate-lyase, which forms 4-hydroxybenzoate. nih.gov A subsequent prenylation step is catalyzed by a 4-hydroxybenzoate solanesyltransferase, which attaches the solanesyl (nonaprenyl) side chain to the 4-HB ring. nih.govresearchgate.net This is followed by a decarboxylation reaction to yield 2-solanesylphenol, which is then further modified to become plastoquinone. nih.gov

This demonstrates that while the final products (ubiquinone and plastoquinone) have distinct roles—in respiration and photosynthesis, respectively—their biosynthetic pathways can diverge from a common intermediate derived from 4-hydroxybenzoate. nih.govfrontiersin.orgnih.gov The specificity of the enzymes, such as the prenyltransferase, determines which prenyl side chain is attached, and subsequent modification enzymes dictate the final quinone structure. microbialtec.comresearchgate.net

Table 1: Comparison of Key Steps in Ubiquinone and Plastoquinone Biosynthesis

| Feature | Ubiquinone Biosynthesis (e.g., in E. coli) | Plastoquinone Biosynthesis (in Synechocystis sp.) | Plastoquinone Biosynthesis (in Plants) |

| Aromatic Precursor | 4-Hydroxybenzoate (from Chorismate) genome.jp | 4-Hydroxybenzoate (from Chorismate) nih.govresearchgate.net | Homogentisate (from Tyrosine) frontiersin.orgtandfonline.com |

| Key Intermediate | 3-Polyprenyl-4-hydroxybenzoate frontiersin.org | 4-hydroxy-3-solanesylbenzoate nih.gov | 2-Dimethyl-plastoquinone frontiersin.org |

| Prenylation Enzyme | 4-hydroxybenzoate polyprenyltransferase frontiersin.org | 4-hydroxybenzoate solanesyltransferase researchgate.net | Homogentisate solanesyltransferase frontiersin.orgtandfonline.com |

| Subsequent Step | Decarboxylation nih.govresearchgate.net | Decarboxylation nih.gov | Methylation frontiersin.orgtandfonline.com |

| Final Product | Ubiquinone genome.jp | Plastoquinone-9 researchgate.net | Plastoquinone-9 frontiersin.org |

Interplay with Related Metabolic Cycles (e.g., Citric Acid Cycle)

The TCA cycle is a primary source of precursors and energy for ubiquinone biosynthesis. The synthesis of the aromatic head of the quinone, 4-hydroxybenzoate, originates from chorismate, a product of the shikimate pathway. genome.jp The initial substrates for the shikimate pathway are phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway), both of which are interconnected with the TCA cycle.

Furthermore, the synthesis of the nonaprenyl (C45) isoprenoid side chain requires a significant input of acetyl-CoA, which is a key substrate entering the TCA cycle. nih.gov In eukaryotes, the isoprenoid chain is synthesized via the mevalonate (B85504) pathway, which starts with acetyl-CoA. tandfonline.com The TCA cycle, through substrate-level phosphorylation (producing GTP) and oxidative phosphorylation, generates the large amounts of ATP required to drive these anabolic reactions. inrae.fr For example, succinyl-CoA synthetase in the TCA cycle directly produces GTP or ATP. inrae.fr

Metabolomic studies have shown a direct correlation between metabolites of the ubiquinone pathway and the TCA cycle. For instance, in Trypanosoma brucei, elevated levels of this compound were observed alongside increased levels of 2-oxoglutarate, a key intermediate of the TCA cycle, indicating a coordinated metabolic state. researchgate.net This connection underscores the role of the TCA cycle in supplying not just the carbon skeletons but also the reducing equivalents (NADH and FADH2) and ATP that fuel the entire biosynthetic process leading to and from this compound. The final product, ubiquinone, then functions as an essential electron acceptor for complexes I and II (which includes succinate (B1194679) dehydrogenase, a TCA cycle enzyme) in the electron transport chain, creating a direct functional loop between the cycles. diva-portal.org

Table 2: Key Enzymes in the Metabolic Network

| Enzyme | EC Number | Function | Pathway/Cycle |

| 4-hydroxybenzoate polyprenyltransferase | 2.5.1.39 | Catalyzes the condensation of a polyprenyl side chain with 4-hydroxybenzoate. wikipedia.orgfrontiersin.org | Ubiquinone Biosynthesis |

| 3-polyprenyl-4-hydroxybenzoate decarboxylase | 4.1.1.98 | Catalyzes the decarboxylation of 3-polyprenyl-4-hydroxybenzoate to 2-polyprenylphenol. researchgate.netinrae.fr | Ubiquinone Biosynthesis |

| Chorismate pyruvate-lyase | 4.1.3.40 | Converts chorismate to 4-hydroxybenzoate and pyruvate (B1213749). nih.gov | Ubiquinone/Plastoquinone Biosynthesis |

| Homogentisate solanesyltransferase | 2.5.1.75 | Attaches a solanesyl group to homogentisate. frontiersin.org | Plastoquinone Biosynthesis (Plants) |

| Succinyl-CoA synthetase | 6.2.1.4 / 6.2.1.5 | Couples the hydrolysis of succinyl-CoA to the synthesis of GTP or ATP. inrae.fr | Citric Acid Cycle |

Genetic and Molecular Research of Nonaprenyl 4 Hydroxybenzoate Biosynthesis

Identification and Cloning of Genes Encoding Biosynthetic Enzymes

A crucial breakthrough in understanding CoQ biosynthesis was the identification and cloning of the genes encoding the 4-hydroxybenzoate (B8730719) polyprenyltransferases. These enzymes exhibit specificity for the length of the polyprenyl diphosphate (B83284) substrate, which varies between species.

In eukaryotic organisms, the gene encoding this key enzyme is known as COQ2. yeastgenome.org Homologs of this gene have been identified in numerous species, demonstrating a high degree of functional conservation.

Saccharomyces cerevisiae (Yeast): The COQ2 gene in yeast encodes para-hydroxybenzoate:polyprenyltransferase, which is essential for the biosynthesis of Coenzyme Q6 (CoQ6), the form of CoQ found in this organism. yeastgenome.org The Coq2p enzyme catalyzes the prenylation of 4-HB to form 3-hexaprenyl-4-hydroxybenzoate. yeastgenome.org Yeast mutants lacking a functional COQ2 gene (coq2 mutants) are unable to produce CoQ6 and consequently cannot grow on non-fermentable carbon sources, a phenotype indicative of respiratory deficiency. yeastgenome.org The Coq2p protein is located in the mitochondrial inner membrane. yeastgenome.orgportlandpress.com

Human: The human homolog, COQ2, encodes a 4-hydroxybenzoate polyprenyltransferase that is critical for the synthesis of Coenzyme Q10 (CoQ10). nih.govgenecards.org This enzyme primarily utilizes a decaprenyl (C50) side chain but can also use a nonaprenyl (C45) side chain. uniprot.org Mutations in the human COQ2 gene are a significant cause of primary CoQ10 deficiency, a group of rare autosomal recessive disorders with a wide range of clinical presentations. oup.comoup.com The human COQ2 gene was isolated from muscle and liver cDNA libraries and shares sequence homology with its counterparts in yeast, bacteria, and other mammals. nih.gov

Rat: The rat homolog of COQ2 has also been identified and characterized. Studies in rats have shown that the enzyme is present in the mitochondrial inner membrane and plays a crucial role in the biosynthesis of Coenzyme Q9 (CoQ9), the predominant form in rodents. yeastgenome.org

| Species | Gene | Coenzyme Q Form | Key Characteristics |

| Saccharomyces cerevisiae (Yeast) | COQ2 | CoQ6 | Essential for respiratory growth; located in the mitochondrial inner membrane. yeastgenome.org |

| Homo sapiens (Human) | COQ2 | CoQ10 | Mutations cause primary CoQ10 deficiency; enzyme utilizes decaprenyl and nonaprenyl side chains. nih.govuniprot.org |

| Rattus norvegicus (Rat) | Coq2 | CoQ9 | Located in the mitochondrial inner membrane; essential for CoQ9 biosynthesis. yeastgenome.org |

In prokaryotes like Escherichia coli, the corresponding enzyme is 4-hydroxybenzoate octaprenyltransferase, encoded by the ubiA gene. tandfonline.comnih.gov This enzyme catalyzes the condensation of 4-hydroxybenzoate with an octaprenyl (C40) diphosphate to produce 3-octaprenyl-4-hydroxybenzoate, a key intermediate in the biosynthesis of Coenzyme Q8 (CoQ8). uniprot.orgnih.gov The ubiA gene is part of the ubi gene cluster, which includes other genes necessary for CoQ8 production. tandfonline.com The UbiA protein shares significant amino acid sequence homology with the yeast Coq2p protein. tandfonline.com

In plants, the biosynthesis of CoQ involves 4-hydroxybenzoate polyprenyl diphosphate transferases encoded by PPT genes.

Arabidopsis thaliana: The AtPPT1 gene (also known as HRL1) encodes a 4-hydroxybenzoate polyprenyl diphosphate transferase that is essential for CoQ biosynthesis. researchgate.netnih.gov This enzyme is localized to the mitochondria. researchgate.net The AtPPT1 protein plays a critical role in embryo development. researchgate.netnsf.gov

Oryza sativa (Rice): The rice homolog, OsPPT1, also encodes a p-hydroxybenzoate polyprenyltransferase involved in ubiquinone biosynthesis. oup.com The OsPPT1a protein is mainly localized in the mitochondria. oup.comnih.gov It exhibits broad substrate specificity for the length of the prenyl diphosphate donor but is highly specific for 4-hydroxybenzoate as the aromatic acceptor. oup.com

UbiA Gene (e.g., Escherichia coli)

Functional Characterization of Genes and Their Products

The function of these identified genes and their protein products has been confirmed through various experimental approaches, including genetic complementation and gene knockout/knockdown studies.

Genetic complementation is a powerful technique used to confirm gene function by introducing a wild-type gene into a mutant organism to see if it restores the wild-type phenotype. vidyasagar.ac.inwikipedia.org

Yeast coq2 null mutants, which are unable to synthesize CoQ6 and grow on non-fermentable carbon sources, have been instrumental in these assays. yeastgenome.org Expression of the human COQ2 gene in these yeast mutants successfully rescued their respiratory growth defect and restored CoQ biosynthesis, demonstrating that the human gene is a functional homolog of the yeast gene. nih.govnih.gov Similarly, the plant gene AtPPT1 from Arabidopsis thaliana was also able to complement the yeast coq2 mutant, restoring respiratory ability and CoQ synthesis. researchgate.net

In E. coli, the respiration-defective phenotype of a ubiA mutant was complemented by the expression of the yeast COQ2 gene. tandfonline.comnih.gov This cross-kingdom complementation not only confirmed the homologous function of the two genes but also indicated that the yeast Coq2p has broad substrate specificity, as it could utilize the octaprenyl diphosphate present in E. coli to produce CoQ8. tandfonline.com

| Mutant Strain | Complementing Gene | Organism of Origin | Outcome |

| S. cerevisiae Δcoq2 | hCOQ2 | Human | Restoration of respiratory growth and CoQ biosynthesis. nih.govnih.gov |

| S. cerevisiae Δcoq2 | AtPPT1 | A. thaliana | Restoration of respiratory ability and CoQ synthesis. researchgate.net |

| E. coli ΔubiA | yCOQ2 | S. cerevisiae | Complementation of the respiration-defective phenotype and production of CoQ8. tandfonline.comnih.gov |

Gene knockout (complete inactivation of a gene) and knockdown (reduction of gene expression) are techniques used to investigate the physiological role of a specific gene. patsnap.com

In Arabidopsis thaliana, a T-DNA insertion that disrupts the AtPPT1 gene resulted in the arrest of embryo development at an early stage, highlighting the essential role of CoQ biosynthesis in plant embryogenesis. researchgate.net Knockdown of related genes has also been shown to affect plant development and stress responses. researchgate.net

Studies involving the knockout of COQ2 in human cell lines, such as HeLa, Hep G2, and HCT 116, have been developed to study the cellular consequences of CoQ10 deficiency. ubigene.usubigene.us In animal models, such as Drosophila melanogaster (fruit fly), mutations in the coq2 homolog lead to developmental arrest and reduced CoQ levels. mdpi.com These knockout and knockdown models are invaluable tools for understanding the pathogenesis of CoQ deficiencies and for testing potential therapeutic interventions. patsnap.comgeneticeducation.co.in

Heterologous Expression Systems for Enzyme Production

The enzyme responsible for the synthesis of nonaprenyl-4-hydroxybenzoate is 4-hydroxybenzoate polyprenyltransferase (PPTase). This enzyme catalyzes the transfer of a nonaprenyl group from nonaprenyl diphosphate to 4-hydroxybenzoate. The study of this enzyme has been greatly facilitated by its expression in various heterologous systems, which allows for its production and characterization outside of its native organism.

Commonly used heterologous expression systems for PPTase include the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. In E. coli, the gene encoding PPTase is known as ubiA, while in S. cerevisiae and humans, it is designated as COQ2. nih.gov

Researchers have successfully expressed the human COQ2 gene in a S. cerevisiae mutant lacking its own functional COQ2 gene. nih.gov This complementation not only rescued the yeast's ability to grow on a non-fermentable carbon source, a process dependent on a functional respiratory chain for which CoQ is essential, but also restored CoQ biosynthesis. nih.gov Interestingly, the human enzyme was found to be active with both decaprenyl diphosphate and nonaprenyl diphosphate, leading to the production of both CoQ10 and CoQ9. nih.gov

Similarly, the AtPPT1 gene from Arabidopsis thaliana, which encodes a 4-hydroxybenzoate polyprenyl diphosphate transferase, has been heterologously expressed in a coq2 mutant of S. cerevisiae. This expression restored the respiratory ability and ubiquinone synthesis in the yeast mutant. researchgate.net The mitochondrial fraction from these transformed yeast cells exhibited enzymatic activity, confirming that the plant gene encodes an active PPTase. researchgate.net

Table 1: Examples of Heterologous Expression Systems for 4-hydroxybenzoate Polyprenyltransferase

| Gene | Source Organism | Expression Host | Outcome | Reference |

| COQ2 | Homo sapiens (Human) | Saccharomyces cerevisiae (coq2 mutant) | Rescued growth and restored CoQ biosynthesis | nih.gov |

| AtPPT1 | Arabidopsis thaliana | Saccharomyces cerevisiae (coq2 mutant) | Restored respiratory ability and UQ synthesis | researchgate.net |

| dps and dxs | Rhizobium radiobacter | Escherichia coli | Increased CoQ10 production | jmb.or.kr |

| ubiA | Escherichia coli | Escherichia coli | Characterization of enzyme activity |

Regulation of Gene Expression for this compound Formation

Overexpression of the COQ2 gene in S. cerevisiae has been shown to increase the accumulation of ubiquinone, highlighting the importance of the expression level of this gene in controlling the flux through the pathway. oup.com In prokaryotes, gene expression is often regulated at the transcriptional level through mechanisms involving repressors and activators that control the binding of RNA polymerase to the promoter region of the gene. capes.gov.br The expression of genes within an operon can be induced or repressed in response to the presence or absence of specific molecules, such as nutrients or their metabolites. capes.gov.br

In eukaryotes, the regulation of gene expression is more complex and can occur at multiple levels, including epigenetic modifications, transcription, post-transcriptional processing, translation, and post-translational modifications. nih.gov For mitochondrial proteins like COQ2, regulation also involves targeting the protein to the correct subcellular location. The AtPPT1 protein from Arabidopsis, for example, contains a mitochondrial targeting signal at its N-terminus, and its mRNA is predominantly expressed in flower clusters. researchgate.net

Comparative Genomics and Phylogenetic Analysis of Related Enzyme Families

Comparative genomics and phylogenetic analyses have provided significant insights into the evolution and diversity of the enzymes involved in this compound biosynthesis. The 4-hydroxybenzoate polyprenyltransferase (PPTase) belongs to the UbiA prenyltransferase family. researchgate.net

Phylogenetic studies of the UbiA family reveal a diversification that has occurred through gene duplications, transfers, and losses. oup.comnih.gov This has led to the evolution of enzymes with different substrate specificities and functions within the broader framework of quinone biosynthesis. oup.comnih.gov For example, phylogenetic analysis of PPTases from bacteria, animals, and plants shows that they tend to form distinct clades. oup.com

The analysis of PPTase amino acid sequences has identified conserved domains that are presumed to be substrate-binding sites for polyprenyl diphosphate and 4-hydroxybenzoate. oup.com Comparative genomics has also been instrumental in identifying alternative forms of enzymes in the ubiquinone and menaquinone biosynthetic pathways within the human gut microbiome. frontiersin.org

The evolution of the ubiquinone biosynthetic pathway has not been linear. For instance, studies have shown the existence of both oxygen-dependent and oxygen-independent pathways for ubiquinone biosynthesis in some bacteria, with distinct sets of enzymes for certain steps. asm.org This highlights the adaptability of this crucial metabolic pathway to different environmental conditions.

Phylogenetic analysis of FAD-dependent 4-hydroxybenzoate hydroxylases, another key enzyme family in the broader metabolic network, has shown that different enzymes reside in distinct clades, suggesting their separate divergence from a common ancestor. nih.gov This evolutionary diversification has resulted in enzymes with varied regioselective functions. nih.gov

Structural and Mechanistic Investigations of Enzymes Associated with Nonaprenyl 4 Hydroxybenzoate Metabolism

Structural Biology of 4-Hydroxybenzoate (B8730719) Polyprenyltransferase

4-Hydroxybenzoate polyprenyltransferase (also known as UbiA or COQ2) is the enzyme that initiates the biosynthesis of ubiquinone by catalyzing the transfer of a polyprenyl chain to 4-hydroxybenzoate (4-HB), forming 3-polyprenyl-4-hydroxybenzoate. plos.orgnih.govuniprot.org While high-resolution structures of the human enzyme are not yet available, significant insights have been gleaned from the X-ray crystal structures of a homolog from the archaeon Archaeoglobus fulgidus (AfUbiA). plos.orgnih.gov

These structures reveal that UbiA is a membrane-embedded protein with a distinctive fold. plos.orgnih.gov The AfUbiA structure was solved by X-ray crystallography, providing a detailed view of its architecture. plos.orgnih.gov The protein features a central cavity at the interface of its domains, near the cytoplasmic side of the membrane. This cavity is where the substrates bind and the prenyl transfer reaction occurs. plos.orgnih.gov The binding of substrates induces conformational changes, particularly in a loop region that acts as a gate, closing off the active site from the solvent. plos.org

Crucial to the enzyme's function are two highly conserved aspartate-rich motifs (NxxxD and DxxxD). plos.orgnih.gov Structural and functional studies confirm that these motifs are essential for coordinating magnesium ions (Mg²⁺), which are required for the enzyme's catalytic activity. plos.orgnih.gov The Mg²⁺ ions and key amino acid residues position the polyprenyl diphosphate (B83284) substrate for nucleophilic attack by the 4-hydroxybenzoate. plos.orgnih.gov Computational homology models of the human COQ2 protein, based on the AfUbiA structure, have been instrumental in mapping residues critical for substrate binding and in understanding the structural impact of mutations that lead to primary CoQ deficiency. nih.gov

Structural Insights into Downstream Enzymes (e.g., UbiD/UbiX Decarboxylases)

Following the synthesis of 3-polyprenyl-4-hydroxybenzoate, the next critical step in the pathway is decarboxylation. This reaction is catalyzed by a unique two-component system consisting of the enzymes UbiX and UbiD. sci-hub.senih.gov Initially thought to be redundant decarboxylases, it is now understood that UbiX functions as a flavin prenyltransferase that synthesizes a novel cofactor, prenylated flavin mononucleotide (prFMN), which is then utilized by the UbiD decarboxylase. sci-hub.senih.govnih.gov

Determination of Three-Dimensional Structures (e.g., X-ray Crystallography)

The three-dimensional structures of both UbiX and UbiD from various organisms have been determined, primarily through X-ray crystallography, providing a foundation for understanding their mechanisms.

UbiX: Crystal structures of UbiX have been solved for several species, including Escherichia coli, Pseudomonas aeruginosa, and Colwellia psychrerythraea. nih.govnih.govpdbj.org These structures reveal that UbiX assembles into a large dodecameric complex. nih.govpdbj.orgebi.ac.uk Each individual monomer adopts a Rossmann-fold, which is a common structural motif in nucleotide-binding proteins. nih.govnih.gov The cofactor, FMN, is bound at the interface between adjacent subunits. nih.govpdbj.org

UbiD: The structural biology of UbiD is more varied. The crystal structure of an UbiD-like protein (PA0254) from P. aeruginosa shows a protein composed of three distinct domains. plos.orgresearchgate.net Similarly, the structure of Ferulic Acid Decarboxylase (FDC1) from Saccharomyces cerevisiae, a well-studied member of the UbiD family, also reveals a multi-domain architecture. asm.orgnih.gov The apo-enzyme structure of UbiD from E. coli is also known. nih.govresearchgate.net These structures have been determined at resolutions ranging from 1.95 Å to 2.35 Å. plos.orgasm.org

| Enzyme | Organism | Resolution (Å) | PDB ID | Reference |

|---|---|---|---|---|

| UbiX (CpsUbiX) | Colwellia psychrerythraea | 1.76 | 4Q5R | nih.gov |

| UbiX-like (Pad1) | Escherichia coli O157:H7 | 2.0 | 1SBZ | nih.govebi.ac.uk |

| UbiX | Pseudomonas aeruginosa | 1.5 | 3ZQU | pdbj.org |

| UbiD-like (PA0254) | Pseudomonas aeruginosa | 1.95 | 4IP2 | plos.orgresearchgate.net |

| UbiD (FDC1) | Saccharomyces cerevisiae | 2.35 | 4ZGA | asm.orgnih.gov |

| UbiD (Apo-form) | Escherichia coli | N/A | 2IDB | nih.govresearchgate.net |

Active Site Characterization and Substrate Binding

The active sites of UbiX and UbiD are tailored to their unique chemistries.

UbiX: As a flavin prenyltransferase, the UbiX active site binds both FMN and a dimethylallyl moiety donor. sci-hub.se Structural studies show that conserved residues play a key role in binding the FMN cofactor at the interface between subunits. nih.gov It was discovered that UbiX specifically requires dimethylallyl monophosphate (DMAP) as its substrate, rather than the more common isoprenoid precursor dimethylallyl pyrophosphate (DMAPP). sci-hub.senih.gov UbiX catalyzes the formation of a fourth, non-aromatic ring on the flavin isoalloxazine core, creating the prenylated flavin (prFMN) cofactor essential for UbiD's function. sci-hub.se

UbiD: The UbiD active site is located in a large cavity at the interface between its domains. asm.orgresearchgate.net It utilizes the prFMN cofactor synthesized by UbiX to perform the decarboxylation. nih.govresearchgate.net In the yeast FDC1 homolog, the binding of a product molecule identified a large hydrophobic cavity as the active site and implicated a specific glutamate (B1630785) residue (Glu285) as the catalytic base in the reaction. asm.orgnih.gov Modeling studies suggest a long pocket adjacent to the catalytic site accommodates the polyprenyl tail of the substrate. nih.gov The catalytic mechanism is proposed to proceed through a reversible 1,3-dipolar cycloaddition between the prFMN cofactor and the substrate. nih.govnih.gov

Oligomeric State and Conformational Dynamics

The function of UbiX and UbiD is also governed by their quaternary structure and dynamic movements.

UbiX: UbiX consistently forms a stable dodecameric (12-subunit) assembly. nih.govpdbj.org Structural comparisons between the FMN-bound and FMN-free forms of UbiX reveal significant conformational changes in a C-terminal loop region, suggesting this flexibility is important for binding substrates and potentially interacting with the cell membrane. nih.gov

UbiD: In contrast to UbiX, the UbiD family exhibits remarkable diversity in its oligomeric state. researchgate.net While E. coli UbiD forms a hexamer (a trimer of dimers), other homologs, such as the UbiD-like protein PA0254 from P. aeruginosa and FDC1 from yeast, exist as dimers. plos.orgresearchgate.netasm.org This structural variation is linked to differences in their primary sequences. plos.org Furthermore, UbiD enzymes are highly dynamic. They undergo a substantial "open-to-closed" conformational change upon substrate binding, a domain motion that is considered integral to the catalytic cycle. researchgate.netliverpool.ac.uk

Computational Modeling and Molecular Dynamics Simulations of Enzyme-Substrate Complexes

Computational approaches have been vital in complementing experimental data, providing deeper insights into enzyme mechanisms, especially for transient complexes.

4-Hydroxybenzoate Polyprenyltransferase: Homology modeling has been a key tool for studying the human COQ2 protein, using the archaeal UbiA structure as a template. nih.gov These models have allowed researchers to dock substrates into the active site, identify key residues for binding the 4-HB head group and the polyprenyl tail, and rationalize the pathogenic effects of clinical mutations. nih.govresearchgate.net

UbiX/UbiD System: Molecular dynamics (MD) simulations have been particularly insightful for this system. MD studies on UbiX explained its unusual substrate selectivity for DMAP over DMAPP. nih.gov The simulations demonstrated that the hydrogen-bonding network within the UbiX active site cannot properly position the pyrophosphate group of DMAPP for catalysis, leading to non-productive binding, whereas DMAP is held in a catalytically competent orientation. nih.gov For UbiD, computational modeling of the substrate docked into the active site of yeast FDC1 revealed a long hydrophobic pocket perfectly suited to bind the long isoprenoid tail of the natural substrate. nih.gov MD simulations have also supported the open-closed conformational change, suggesting that the more compact, closed state is the active form of the enzyme. researchgate.net

Metabolic Engineering and Biotechnological Applications

Strategies for Enhanced Production of Ubiquinone and Related Compounds

The industrial production of Coenzyme Q10 (CoQ10) has become a significant focus of biotechnological research due to its widespread use in pharmaceuticals and cosmetics. nih.govup.pt Microbial fermentation is a primary method for CoQ10 production, and various strategies are employed to enhance yields. up.ptnih.gov

Overexpression of Genes Involved in Nonaprenyl-4-hydroxybenzoate Synthesis

A key strategy to boost ubiquinone production is the overexpression of genes directly involved in the synthesis of its precursors, including this compound. The biosynthesis of CoQ requires two main components: the aromatic precursor 4-hydroxybenzoic acid (4-HB) and a polyprenyl side chain. d-nb.info

The enzyme 4-hydroxybenzoate (B8730719) polyprenyltransferase, encoded by genes such as ubiA and COQ2, catalyzes the crucial step of attaching the polyprenyl side chain to 4-HB. oup.comresearchgate.net Overexpression of these genes has been shown to significantly increase the production of ubiquinone and related compounds. For instance, in a study involving Antrodia cinnamomea, overexpressing the ubiA and CoQ2 genes led to a 2.00 and 2.61-fold increase in antroquinonol (B1665121) production, respectively. researchgate.net This demonstrates that enhancing the activity of 4-hydroxybenzoate polyprenyltransferase is a viable approach to increase the flux towards the final product.

Similarly, in Saccharomyces cerevisiae and Nicotiana tabacum, overexpression of the COQ2 gene, which encodes the p-hydroxybenzoate polyprenyltransferase, resulted in a three and six-fold increase in UQ accumulation, respectively. oup.com This highlights the rate-limiting nature of the polyprenylation step in UQ biosynthesis. oup.com

Furthermore, research in Rhodobacter sphaeroides has shown that overexpressing UbiG, an enzyme responsible for O-methylation of the benzoquinone ring, can significantly improve CoQ10 production. scienceopen.com This indicates that downstream modifications of the benzoquinone ring are also important targets for metabolic engineering.

Pathway Optimization and Flux Control in Production Strains

Optimizing metabolic pathways and controlling the flow of intermediates are critical for maximizing the production of desired compounds. This involves not only overexpressing key enzymes but also addressing potential bottlenecks and competing pathways. d-nb.info

One major area of focus is increasing the supply of the precursor molecules, 4-HB and the polyprenyl diphosphate (B83284) chain. nih.govd-nb.info The shikimate pathway is a source for 4-HB, and engineering this pathway to channel more chorismate towards 4-HB production has been a successful strategy. frontiersin.org For example, using a feedback-resistant mutant of chorismate-pyruvate lyase (UbiC) can increase the production of 4-HB. frontiersin.org

The synthesis of the isoprenoid side chain occurs through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. tandfonline.com Enhancing the flux through these pathways by overexpressing key enzymes can increase the availability of the polyprenyl diphosphate needed for this compound synthesis. For instance, in Rhodobacter sphaeroides, overexpressing enzymes from the MEP pathway, such as DXS, DXR, IDI, and IspD, has been shown to improve CoQ10 production. nih.gov

Additionally, eliminating competing pathways can redirect metabolic flux towards the desired product. In Escherichia coli, for example, deleting genes involved in the production of menaquinone, which competes for the same precursors as ubiquinone, can enhance CoQ8 production. frontiersin.org

Fed-batch fermentation strategies are also employed to control nutrient levels and optimize production conditions. nih.gov For example, controlling the concentration of the carbon source, pH, and dissolved oxygen can significantly increase CoQ10 titers. d-nb.info In one study with an engineered Agrobacterium tumefaciens strain, an exponential feeding strategy in a fed-batch culture led to a 173.12% increase in CoQ10 production compared to a batch culture. nih.gov

Production of Non-Natural Prenylquinones via Pathway Manipulation

Manipulation of the ubiquinone biosynthetic pathway can also be used to produce non-natural prenylquinones with potentially novel properties. By introducing genes from different organisms or modifying existing enzymes, it is possible to alter the length of the prenyl side chain or modify the benzoquinone ring.

For example, the length of the isoprenoid side chain attached to the 4-hydroxybenzoate is determined by the specific polyprenyl diphosphate synthase. By expressing a decaprenyl diphosphate synthase (ddsA) from Paracoccus denitrificans in Corynebacterium glutamicum, a bacterium that does not naturally produce ubiquinone, researchers were able to establish CoQ10 biosynthesis. frontiersin.org This demonstrates the feasibility of producing specific CoQ species in heterologous hosts.

Furthermore, the enzymes involved in the modification of the benzoquinone ring, such as hydroxylases and methyltransferases, can be targeted to create novel prenylquinone structures. While many of these modification steps are not yet fully characterized, they represent a promising area for future research in generating new bioactive molecules. frontiersin.org

Development of Engineered Microorganisms for Biorefining Applications

The development of engineered microorganisms for the production of valuable chemicals from renewable feedstocks is a cornerstone of modern biorefining. Coenzyme Q10 and its precursors are prime targets for such applications.

Escherichia coli and Saccharomyces cerevisiae are common chassis organisms for metabolic engineering due to their well-understood genetics and rapid growth. sciencepublishinggroup.com While natural CoQ10 producers like Agrobacterium tumefaciens and Rhodobacter sphaeroides have been engineered for enhanced production, there is significant interest in transferring the entire CoQ10 biosynthetic pathway to more industrially robust organisms. nih.govfrontiersin.org

A significant achievement in this area was the establishment of CoQ10 biosynthesis in Corynebacterium glutamicum, a gram-positive bacterium that does not naturally produce ubiquinone. frontiersin.org This was achieved by introducing the necessary genes for the synthesis of the decaprenyl diphosphate side chain and the subsequent modifications of the 4-hydroxybenzoate ring. frontiersin.org This work opens up the possibility of using a wider range of microorganisms for the production of CoQ10 and other valuable prenylquinones.

Industrial Relevance in Coenzyme Q Production

The global market for Coenzyme Q10 has been expanding rapidly, driven by its use as a dietary supplement, in cosmetics, and for various therapeutic applications. the-microbiologist.com Microbial fermentation is the most effective method for large-scale production of CoQ10. up.ptnih.gov

Metabolic engineering plays a crucial role in making microbial production of CoQ10 economically viable. By increasing the yield and productivity of production strains, the cost of manufacturing can be significantly reduced. d-nb.info For example, a mutant strain of Rhodobacter sphaeroides achieved a CoQ10 titer of 1.95 g/L in a 100-L bioreactor under optimized phosphate-limited conditions, the highest reported in the literature. d-nb.info Another example is the scale-up of CoQ10 production by Agrobacterium tumefaciens to a 5000-L fermenter, achieving a titer of 458 mg/L. d-nb.info

While significant progress has been made, there is still room for improvement. The yields of CoQ10 from engineered strains, particularly E. coli, are often still lower than those from natural producers. nih.gov Continued research into the elucidation of the complete biosynthetic pathway and its regulation will be key to overcoming current limitations and meeting the growing market demand for CoQ10. the-microbiologist.com

Advanced Research Methodologies for Nonaprenyl 4 Hydroxybenzoate Studies

Enzymatic Activity Assays

Detailed characterization of the enzymes involved in the Nonaprenyl-4-hydroxybenzoate pathway is fundamental to understanding its biosynthesis. Enzymatic activity assays provide a means to measure the catalytic efficiency and substrate specificity of these proteins.

In Vitro Reconstitution and Characterization of Enzymes

A primary enzyme in this pathway is 4-hydroxybenzoate (B8730719) polyprenyltransferase (PPT), also known as Coq2. yeastgenome.orguniprot.orgwikigenes.org This enzyme catalyzes the condensation of 4-hydroxybenzoate (4-HB) with a polyprenyl diphosphate (B83284), such as nonaprenyl diphosphate, to form this compound. uniprot.orgwikipedia.org

Researchers have successfully reconstituted and characterized this enzyme from various organisms. For instance, 4-hydroxybenzoate-polyprenyltransferase from Pseudomonas putida was partially purified and shown to require a phospholipid for its activity. tandfonline.comtandfonline.com This study also revealed that the enzyme could utilize hexaprenyl pyrophosphate and pentaprenyl pyrophosphate in addition to nonaprenyl pyrophosphate as polyprenyl donors. tandfonline.comtandfonline.com However, it showed minimal activity with shorter chain-length precursors like tetraprenyl- and farnesyl-pyrophosphates. tandfonline.comtandfonline.com

In another example, the human COQ2 gene was expressed in a yeast mutant lacking the corresponding gene (coq2 null mutant). This complementation restored the synthesis of Coenzyme Q, demonstrating that the human enzyme is functional in the yeast system. nih.gov The reconstituted human enzyme was shown to be active with both decaprenyl pyrophosphate and nonaprenyl pyrophosphate. nih.gov Similarly, the Arabidopsis thaliana AtPPT1 gene, which encodes a 4-hydroxybenzoate polyprenyl diphosphate transferase, was able to restore respiratory ability and ubiquinone synthesis in a yeast mutant deficient in this enzyme's activity. researchgate.net

Kinetic parameters for these enzymes have also been determined. For the OsPPT1a enzyme from rice, the apparent Km values for geranyl diphosphate and 4-hydroxybenzoate were 59.7 µM and 6.04 µM, respectively. oup.com

Table 1: Substrate Specificity of 4-Hydroxybenzoate Polyprenyltransferases from Various Organisms

| Enzyme Source | Polyprenyl Donor Substrates Utilized | Aromatic Substrate | Reference |

| Pseudomonas putida | Nonaprenyl-PP, Hexaprenyl-PP, Pentaprenyl-PP | 4-hydroxybenzoic acid | tandfonline.comtandfonline.com |

| Human (expressed in yeast) | Decaprenyl-PP, Nonaprenyl-PP | 4-hydroxybenzoic acid | nih.gov |

| Arabidopsis thaliana (expressed in yeast) | Geranyl diphosphate | 4-hydroxybenzoic acid | researchgate.net |

| Oryza sativa | Geranyl diphosphate, Farnesyl diphosphate, Geranylgeranyl diphosphate | 4-hydroxybenzoic acid | oup.com |

Isotopic Labeling and Tracing Studies

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors and elucidate biosynthetic pathways. generalmetabolics.comnih.gov In the context of this compound, stable isotope-labeled precursors are introduced into a biological system, and their incorporation into downstream metabolites is monitored, often using mass spectrometry. plos.org

For example, studies have used radiolabeled substrates to measure the activity of 4-hydroxybenzoate polyprenyltransferase. In one assay, ³H-radiolabeled decaprenyl pyrophosphate was used to quantify the enzymatic activity in fibroblast lysates. nih.gov In another approach, the incorporation of [4-¹⁴C]IPP (isopentenyl pyrophosphate) was used to study the activity of solanesyl diphosphate synthases, which produce the polyprenyl side chains for ubiquinone. tandfonline.com

Labeling experiments have also been crucial in identifying the precursors of the 4-hydroxybenzoate ring. In the plant Arabidopsis thaliana, it has been shown that both phenylalanine and tyrosine contribute to the synthesis of 4-hydroxybenzoate. frontiersin.org Furthermore, by combining bioinformatics with heavy-isotope labeling, researchers demonstrated that the ring of ubiquinone can be synthesized from the cleavage of kaempferol (B1673270), a compound derived from phenylalanine. plantae.org

Molecular Biology Techniques for Genetic Manipulation

Molecular biology techniques are indispensable for studying the genes encoding the enzymes of the this compound pathway. elgalabwater.com These methods allow for the manipulation of gene expression to understand the function and regulation of these enzymes.

Gene Editing and Genome Engineering Approaches

Gene editing technologies, most notably CRISPR-Cas9, have become powerful tools for investigating gene function. These techniques allow for the precise modification of an organism's genome to create knockouts, knock-ins, or specific mutations.

While direct gene editing studies on the this compound-specific enzyme in the context of this exact compound are not extensively detailed in the provided results, the potential for this technology is evident. For instance, a genome-scale CRISPR-Cas9 screen in myeloma cells identified COQ2 as a regulator of proliferation and lipid peroxidation. nih.gov This highlights the utility of such approaches in uncovering the broader cellular roles of genes involved in ubiquinone biosynthesis.

Furthermore, the concept of inactivating genes using gene-editing technologies to enhance the production of pathway precursors has been proposed. For example, researchers have suggested inactivating genes responsible for adding sugar adducts to kaempferol to increase its cleavage and subsequently boost ubiquinone levels. plantae.org

Reporter Gene Systems for Expression Analysis

Reporter gene assays are widely used to study gene expression and the activity of signaling pathways. promega.cayoutube.com In this system, the regulatory region of a gene of interest is fused to a reporter gene that encodes an easily detectable protein, such as luciferase or green fluorescent protein (GFP). nih.govnih.gov

This approach has been applied to study the genes involved in ubiquinone biosynthesis. For example, to investigate the subcellular localization of the AtPPT1 protein from Arabidopsis thaliana, a fusion protein with GFP was created. The expression of this construct revealed that the AtPPT1-sGFP fusion protein was translocated into the mitochondria. researchgate.net This provides strong evidence for the mitochondrial localization of this key enzyme in ubiquinone biosynthesis.

Reporter gene systems can also be used to analyze the activity of entire signaling pathways that may regulate the expression of genes in the this compound pathway. promega.ca

Subcellular Fractionation and Organelle Isolation Techniques

Determining the subcellular location of biosynthetic pathways is crucial for understanding their integration into cellular metabolism. Subcellular fractionation is a technique used to separate different organelles and cellular compartments. thermofisher.com

Studies have shown that the enzymes involved in ubiquinone biosynthesis, including the formation of this compound, are localized to specific cellular compartments. In rat liver, this compound transferase activity was found in the endoplasmic reticulum-Golgi system. wikipedia.orgrhea-db.org In spinach leaves, the transferase activities involved in quinone biosynthesis were found in all subfractions, but were particularly enriched in isolated Golgi vesicles. nih.gov

In yeast, the Coq2 protein, which catalyzes the formation of the precursor to this compound, is located in the mitochondrial membrane. yeastgenome.orguniprot.org This mitochondrial localization has been confirmed through various methods, including immunolocalization in isolated mitochondria and the analysis of fusion proteins. oup.com The synthesis of polyprenyl-4-hydroxybenzoate has been shown to occur on the matrix side of the inner mitochondrial membrane. biorxiv.org

Table 2: Subcellular Localization of 4-Hydroxybenzoate Polyprenyltransferase Activity

| Organism | Subcellular Location | Reference |

| Rat Liver | Endoplasmic Reticulum-Golgi system | wikipedia.orgrhea-db.org |

| Spinach Leaves | Enriched in Golgi vesicles | nih.gov |

| Saccharomyces cerevisiae (yeast) | Mitochondrial inner membrane | yeastgenome.orguniprot.orgoup.com |

| Oryza sativa (rice) | Primarily mitochondria | oup.com |

| Arabidopsis thaliana | Mitochondria | researchgate.net |

Advanced Analytical Chemistry for Metabolite Profiling

Metabolite profiling of the ubiquinone pathway, which includes this compound, relies on powerful analytical techniques capable of separating and identifying structurally similar, hydrophobic molecules within complex biological mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound and its related precursors and products in the ubiquinone biosynthetic pathway. frontiersin.orgcreative-proteomics.com Given the hydrophobic nature of the polyprenyl chain, reverse-phase HPLC (RP-HPLC) is commonly employed.

Detailed Research Findings: Researchers utilize C18 columns to effectively separate ubiquinone intermediates based on their hydrophobicity. portlandpress.comnih.gov For instance, a method for analyzing ubiquinones (B1209410) and their precursors might use a C18 column with a gradient elution system, often involving methanol, hexane, or acetonitrile (B52724) mixed with an aqueous buffer like O-phosphoric acid or sodium phosphate (B84403). portlandpress.comnih.govnih.gov Detection is typically performed using a diode array detector (DAD) or a UV/Visible detector at wavelengths specific to the benzoquinone ring, such as 275 nm for the oxidized form (ubiquinone) and 290 nm for the reduced form (ubiquinol). portlandpress.comnih.gov

Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an external standard. oup.com Validated HPLC methods have been developed for 4-hydroxybenzoic acid, the precursor to the aromatic ring of this compound, demonstrating good linearity (r² ≥ 0.999) and precision. nih.gov While specific retention times vary by exact method, the principle of separation by hydrophobicity allows for distinct elution of different chain-length ubiquinones and their precursors. asm.org

Table 1: Example HPLC Parameters for Analysis of Ubiquinone Pathway Components

| Parameter | Description | Example Value(s) |

| Column | Stationary phase used for separation. | Reverse-Phase C18 (e.g., Supelco Discovery, Phenomenex Kinetex) portlandpress.com |

| Mobile Phase | Solvents used to elute compounds. | Gradient or isocratic elution with Methanol/Hexane or Acetonitrile/Buffered Water portlandpress.comnih.govnih.gov |

| Flow Rate | Speed at which the mobile phase passes through the column. | 0.8 - 1.0 mL/min oup.com |

| Detection | Wavelengths used to detect the compounds of interest. | Diode Array Detection (DAD) or UV at 230 nm, 275 nm, or 290 nm portlandpress.comnih.gov |

| Temperature | Column operating temperature. | 30°C - 35°C oup.com |

Mass Spectrometry (MS), particularly when coupled with Liquid Chromatography (LC-MS/MS), is an indispensable tool for the definitive identification of this compound and for tracing its metabolic fate. silantes.com This technique offers high sensitivity and specificity, allowing for the detection of low-abundance intermediates and the elucidation of complex metabolic pathways. wellcomeopenresearch.org

Detailed Research Findings: LC-MS/MS is used to identify and quantify intermediates in the coenzyme Q biosynthetic pathway. frontiersin.orgnih.gov In these analyses, metabolites are separated by LC before being ionized (e.g., by electrospray ionization) and detected by the mass spectrometer. nih.gov Tandem MS (MS/MS) allows for the fragmentation of a specific parent ion, generating a unique fragmentation pattern that serves as a structural fingerprint for confident metabolite identification. silantes.com For example, the analysis of sulfated metabolites often involves monitoring for the neutral loss of SO₃ (80 Da) or the presence of fragment ions like HSO₄⁻ (m/z 97). frontiersin.org

Metabolic flux analysis using stable isotope-labeled precursors is a powerful application of LC-MS/MS. oup.com By feeding cells a labeled precursor, such as ¹³C-labeled 4-hydroxybenzoate, researchers can track the incorporation of the isotope into downstream metabolites like this compound and ubiquinone. portlandpress.com This allows for the measurement of the rate of synthesis (flux) through the pathway, providing critical insights into its regulation and identifying potential metabolic bottlenecks. oup.comnih.gov

Table 2: Application of MS in the Study of this compound and its Pathway

| Technique | Application | Key Findings/Capabilities |

| LC-MS | Identification & Quantification | Confirmed the production of CoQ10 in engineered Corynebacterium glutamicum by identifying pathway intermediates. frontiersin.org |

| LC-MS/MS | Metabolite Identification | Allows for the identification of unknown metabolites by analyzing fragmentation patterns of selected ions. silantes.comnih.gov |

| Isotope Tracing (LC-MS) | Metabolic Flux Analysis | Quantified de novo ubiquinone biosynthesis by tracing the incorporation of Phe-[Ring-¹³C₆] into the benzoquinone ring. portlandpress.com |

| High-Resolution MS | Comprehensive Profiling | Enables untargeted metabolic profiling to discover a wide range of metabolites in a biological sample. frontiersin.org |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

Protein Purification and Crystallization for Structural Biology

Understanding the function of the enzyme 4-hydroxybenzoate polyprenyltransferase (COQ2/UbiA), which synthesizes this compound, requires detailed structural information. This is achieved through protein purification and X-ray crystallography.

Detailed Research Findings: COQ2/UbiA is a transmembrane protein, making its purification and crystallization challenging. nih.govgu.seplos.org Early studies involved solubilizing the enzyme from membrane fractions. gu.se For structural studies, the protein is often overexpressed in a host system like E. coli. beilstein-journals.org A homolog from the extremophilic archaeon Archaeoglobus fulgidus (AfUbiA) was successfully purified and crystallized, providing the first high-resolution structure of a UbiA family member. plos.org The purification process typically involves solubilizing the membrane-bound protein with detergents and using chromatography techniques like size-exclusion chromatography to isolate the protein. plos.org The resulting crystals are then analyzed using X-ray diffraction to solve the three-dimensional structure, revealing a fold with multiple transmembrane helices that form a central cavity where substrates bind and the reaction occurs. plos.org

Bioinformatics Tools for Sequence Analysis and Homology Modeling

Bioinformatics provides essential tools for studying this compound's biosynthetic enzyme, COQ2/UbiA, by predicting its structure and identifying functional domains through sequence comparisons. dnastar.commathworks.com

Detailed Research Findings: Sequence homology searches are performed using tools like BLAST (Basic Local Alignment Search Tool) and HHpred to identify related proteins (homologs) in different species. nih.gov This has been crucial in identifying COQ2 homologs across eukaryotes and prokaryotes (where it is known as UbiA). nih.govuni-halle.de Multiple Sequence Alignment (MSA) programs such as MUSCLE and visualization software like Jalview and SeaView are used to align these sequences, highlighting conserved regions and motifs that are likely critical for function, such as the two aspartate-rich motifs involved in substrate binding. nih.govplos.org

In the absence of an experimentally determined structure for human COQ2, homology modeling is a powerful alternative. Servers like SWISS-MODEL and I-TASSER , as well as advanced deep-learning-based tools like AlphaFold , are used to predict the 3D structure of the protein based on the known structures of its homologs (e.g., AfUbiA). beilstein-journals.orgnih.govexpasy.org These models are invaluable for predicting substrate-binding sites, understanding the potential impact of disease-causing mutations, and guiding further experimental studies. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the most reliable methods for detecting and quantifying Nonaprenyl-4-hydroxybenzoate in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its high sensitivity and specificity. For enzyme activity assays, radiolabeled substrates (e.g., ³H- or ¹⁴C-labeled 4-hydroxybenzoate) can be used to track transferase activity in vitro. Protein quantification during enzyme purification steps can employ the Bradford assay (using Coomassie Brilliant Blue G-250), validated for accuracy in microgram-level protein measurements .

Q. How can researchers purify this compound transferase for functional studies?